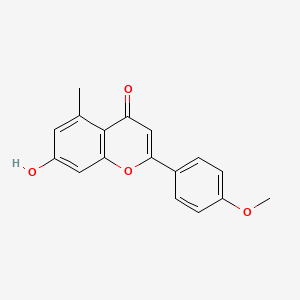
7-Hydroxy-5-methyl-4'-methoxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-5-methyl-4’-methoxyflavone is a flavonoid compound with the molecular formula C17H14O4. It is a derivative of flavone, characterized by the presence of hydroxyl and methoxy groups at specific positions on the flavone backbone. This compound is known for its potential biological activities and is of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-5-methyl-4’-methoxyflavone typically involves the use of starting materials such as 5,7-dihydroxyflavone. A common synthetic route includes the protection of the hydroxyl groups using dimethylcarbamoylchloride, followed by methylation and subsequent deprotection to yield the desired compound . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Industrial Production Methods: While specific industrial production methods for 7-Hydroxy-5-methyl-4’-methoxyflavone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxy-5-methyl-4’-methoxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form flavanones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce flavanones.
Aplicaciones Científicas De Investigación
7-Hydroxy-5-methyl-4’-methoxyflavone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other flavonoid derivatives.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Medicine: Research indicates its potential therapeutic effects, including anti-cancer and neuroprotective properties.
Industry: It is explored for its use in the development of nutraceuticals and functional foods due to its bioactive properties
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-5-methyl-4’-methoxyflavone involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of enzymes like cyclin-dependent kinases (CDKs), which play a role in cell cycle regulation. Additionally, it can modulate signaling pathways such as the p38 MAPK pathway, leading to anti-inflammatory and anti-cancer effects .
Comparación Con Compuestos Similares
5-Hydroxy-7-methoxyflavone: Shares a similar structure but differs in the position of the hydroxyl and methoxy groups.
7-Hydroxy-4’-methoxyflavone: Another flavonoid with similar functional groups but different substitution patterns.
Uniqueness: 7-Hydroxy-5-methyl-4’-methoxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. Its combination of hydroxyl and methoxy groups at specific positions contributes to its unique chemical reactivity and potential therapeutic effects .
Propiedades
Número CAS |
65332-00-5 |
|---|---|
Fórmula molecular |
C17H14O4 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
7-hydroxy-2-(4-methoxyphenyl)-5-methylchromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-10-7-12(18)8-16-17(10)14(19)9-15(21-16)11-3-5-13(20-2)6-4-11/h3-9,18H,1-2H3 |
Clave InChI |
MXUWRDXGCPTUKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=C(C=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid](/img/structure/B15063808.png)
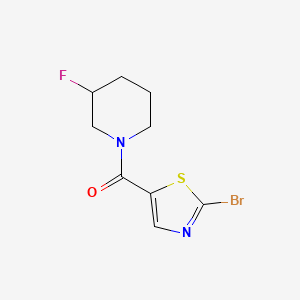

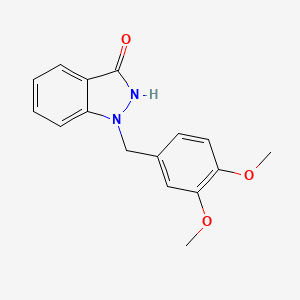
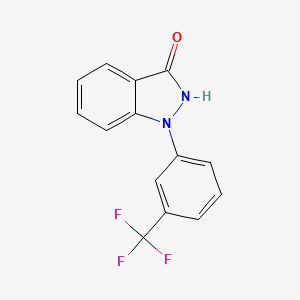
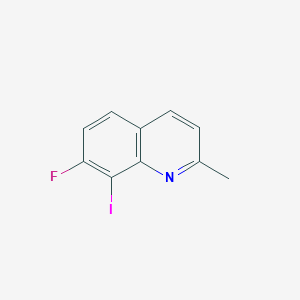
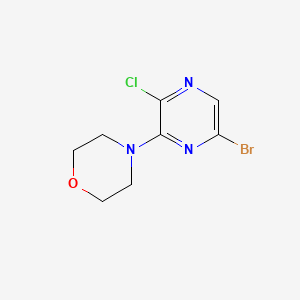


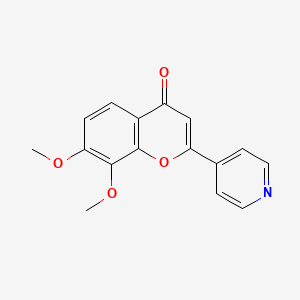

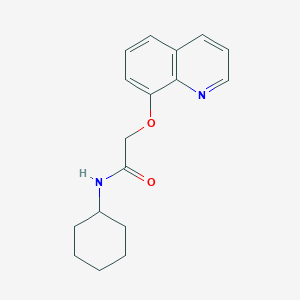
![1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid](/img/structure/B15063878.png)
![4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine](/img/structure/B15063889.png)
